Nicotinic acid, 2-acetamido-6-methyl-
Description
Nicotinic acid, 2-acetamido-6-methyl- (IUPAC name: 2-acetamido-6-methylpyrazinoic acid), is a pyrazine derivative with a molecular formula of C₈H₉N₃O₃ (molecular weight: 195.18 g/mol). Structurally, it features a pyrazine ring substituted with an acetamido group at position 2 and a methyl group at position 6, along with a carboxylic acid moiety. This compound is synthesized via hydrolysis of its precursor, 2-acetamido-6-methylpyrazine (V), under acidic conditions .
Properties
CAS No. |
98953-24-3 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-acetamido-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-4-7(9(13)14)8(10-5)11-6(2)12/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
VJEQJHPBYYJMKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-6-methylpyridine-3-carboxylic acid typically involves the acylation of 2-amino-6-methylpyridine-3-carboxylic acid. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar acylation reactions are scaled up using industrial reactors and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamido-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-acetamido-6-methylpyridine-3-carboxylic acid is not well-documented. it is believed to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Nicotinic Acid (Vitamin B3)
Molecular Formula: C₆H₅NO₂ Molecular Weight: 123.11 g/mol Key Differences:
- Nicotinic acid lacks the acetamido and methyl substituents, instead featuring a single carboxylic acid group on a pyridine ring.
2-Acetamido-6-Nitrobenzoic Acid
Molecular Formula : C₉H₈N₂O₅
Molecular Weight : 224.17 g/mol
Key Differences :
2-Cyano-N-[(Methylamino)carbonyl]acetamide
Molecular Formula : C₅H₇N₃O₂
Molecular Weight : 141.13 g/mol
Key Differences :
- Features a cyano group and methylamino carbonyl substituents instead of a pyrazine backbone.
- Limited toxicological data suggest caution in handling, contrasting with the better-characterized safety profile of nicotinic acid .
Analytical and Stability Profiles
Nitrogen Analysis Anomalies
The target compound exhibited irregular nitrogen content during combustion analysis, unlike its derivatives (e.g., 6-methyl ester, brominated analogs), which showed consistent results. This instability may arise from decomposition pathways unique to its acetamido-methyl-pyrazine structure .
Pharmacopeial Standards
Nicotinic acid adheres to strict pharmacopeial criteria (e.g., 99–101% purity, defined melting point of ~235°C), while 2-acetamido-6-methylpyrazinoic acid lacks such standardization, reflecting its status as a research chemical .
Data Tables
Table 1: Structural and Physical Comparison
Research Implications
- Synthetic Utility : The target compound’s derivatives (e.g., brominated or esterified forms) show promise as intermediates in pharmaceutical synthesis due to their analytical stability .
- Molecular Recognition: Analogous to nucleoamino acids (e.g., hybrid nucleic-peptide molecules), structural modifications in 2-acetamido-6-methylpyrazinoic acid could enhance binding affinity in drug design .
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